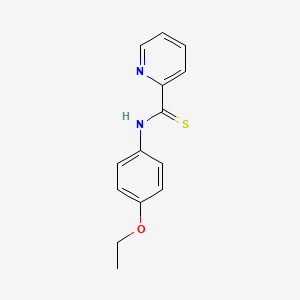

N-(4-ethoxyphenyl)pyridine-2-carbothioamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)pyridine-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c1-2-17-12-8-6-11(7-9-12)16-14(18)13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWIJNMTUQODBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)pyridine-2-carbothioamide typically involves the reaction of 2-pyridinethioamide with 4-ethoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for N-(4-ethoxyphenyl)pyridine-2-carbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)pyridine-2-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the carbothioamide group.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including N-(4-ethoxyphenyl)pyridine-2-carbothioamide. Research indicates that compounds with a pyridine moiety exhibit selective antiproliferative activity against various cancer cell lines. For instance, similar compounds demonstrated high efficacy with IC50 values ranging from 0.01 to 0.06 µM against HL-60 cells, a human leukemia cell line, which suggests that N-(4-ethoxyphenyl)pyridine-2-carbothioamide could have comparable effects .

Case Study: Structure-Activity Relationship

The structure-activity relationship (SAR) of pyridine-based compounds shows that modifications at the para position can significantly influence their biological activity. The presence of electron-donating groups like ethoxy enhances the interaction with cellular targets, potentially leading to increased potency against cancer cells .

Antimicrobial Properties

N-(4-ethoxyphenyl)pyridine-2-carbothioamide also exhibits notable antimicrobial activity. Compounds containing the pyridine structure have been evaluated for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

In a comparative study, several pyridine derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Amikacin . This suggests that N-(4-ethoxyphenyl)pyridine-2-carbothioamide could be a candidate for further development as an antimicrobial agent.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| N-(4-Ethoxyphenyl)pyridine-2-carbothioamide | E. coli | 31.25 |

| Similar Pyridine Derivative | S. aureus | 62.5 |

Anti-inflammatory Applications

The anti-inflammatory potential of pyridine derivatives has been investigated using both in vitro and in vivo models. Studies have shown that these compounds can inhibit inflammatory pathways effectively.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)pyridine-2-carbothioamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to target plectin, a protein involved in maintaining cell structure . The compound binds to plectin, disrupting its function and leading to cell death. Additionally, it can form complexes with metal ions, enhancing its biological activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences the compound’s electronic and steric properties:

Key Observations :

- Steric bulk : The ethoxy group may hinder binding to certain biological targets compared to smaller substituents like -F or -OCH₃.

Comparison with Carboxamide Analogs

Replacing the thioamide (-C(S)NH₂) with a carboxamide (-C(O)NH₂) group (e.g., 4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide ) impacts hydrogen-bonding capacity and electronic properties:

Biological Activity

N-(4-ethoxyphenyl)pyridine-2-carbothioamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-(4-ethoxyphenyl)pyridine-2-carbothioamide features a pyridine ring substituted with a carbothioamide group and an ethoxyphenyl moiety. This structure enhances its lipophilicity, potentially improving its interaction with biological targets.

Antibacterial and Antifungal Properties

Research indicates that N-(4-ethoxyphenyl)pyridine-2-carbothioamide exhibits significant antibacterial and antifungal activities. A study highlighted its effectiveness against various strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Microbial Strain | MIC (µg/mL) | Standard |

|---|---|---|

| Staphylococcus aureus | 12.5 | Amoxicillin |

| Escherichia coli | 25 | Ciprofloxacin |

| Candida albicans | 15 | Fluconazole |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to target specific molecular pathways involved in cancer cell proliferation. It has been shown to interact with plectin, a protein critical for maintaining cell structure, which may contribute to its anticancer effects. In vitro studies demonstrated that N-(4-ethoxyphenyl)pyridine-2-carbothioamide inhibited the growth of various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | Inhibition of growth |

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 18 | Cell cycle arrest |

These findings indicate the compound's potential as an anticancer agent, warranting further exploration into its mechanisms and efficacy in vivo .

The mechanism through which N-(4-ethoxyphenyl)pyridine-2-carbothioamide exerts its biological effects involves several pathways:

- Inhibition of Protein Interactions : The compound disrupts interactions between plectin and other cellular components, leading to altered cell structure and function.

- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it promotes programmed cell death.

- Antimicrobial Action : The compound's ability to penetrate microbial membranes may contribute to its antibacterial and antifungal efficacy.

Case Studies

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial potential of various thioamide derivatives, N-(4-ethoxyphenyl)pyridine-2-carbothioamide showed superior activity against Staphylococcus aureus compared to traditional antibiotics, suggesting it could be developed into a novel treatment option .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects of this compound revealed that it significantly reduced tumor size in xenograft models of breast cancer. The study found that treatment with N-(4-ethoxyphenyl)pyridine-2-carbothioamide resulted in a 50% reduction in tumor volume after four weeks .

Q & A

Basic: What are the recommended synthetic routes for N-(4-ethoxyphenyl)pyridine-2-carbothioamide, and how can reaction conditions be optimized?

Answer:

The synthesis of N-(4-ethoxyphenyl)pyridine-2-carbothioamide typically involves coupling pyridine-2-carboxylic acid derivatives with 4-ethoxyaniline precursors. A common approach is the reaction of pyridine-2-carbonyl chloride with 4-ethoxyphenylthioamide under anhydrous conditions, using a base like triethylamine in tetrahydrofuran (THF) at 0–5°C . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Catalyst use : Lewis acids (e.g., BF₃·Et₂O) can accelerate coupling reactions .

- Temperature control : Gradual warming to room temperature minimizes side reactions.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield improvements (>70%) are achievable by maintaining stoichiometric ratios and inert atmospheres.

Basic: How is the crystal structure of N-(4-ethoxyphenyl)pyridine-2-carbothioamide determined, and what software is typically used?

Answer:

Crystallographic analysis involves single-crystal X-ray diffraction (SCXRD). Key steps include:

Crystal growth : Slow evaporation of a saturated solution in ethanol or acetone.

Data collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure refinement : SHELX programs (e.g., SHELXL for refinement, SHELXS for solution) are industry standards for small-molecule crystallography .

Critical parameters:

- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···S or O–H···N) to confirm stability.

- Torsion angles : Verify conformational flexibility of the ethoxyphenyl group.

For related compounds like bucetin, SCXRD revealed planar pyridine rings and hydrogen-bonded networks, providing analogs for comparison .

Advanced: How can researchers resolve discrepancies in reported toxicological data for this compound?

Answer:

Discrepancies in toxicity profiles (e.g., renal toxicity vs. metabolic stability) require:

Comparative metabolite profiling : Use LC-MS/MS to identify metabolites (e.g., 4-ethoxyaniline, a potential nephrotoxin) and compare degradation pathways across models .

Species-specific assays : Conduct in vitro cytotoxicity tests on human renal proximal tubule cells (RPTECs) and rodent models to assess interspecies variability.

Dose-response studies : Establish NOAEL (no-observed-adverse-effect-level) thresholds using OECD guidelines. For example, bucetin analogs showed dose-dependent renal papillary necrosis, linked to metabolic deacylation rates .

Mechanistic studies : Probe oxidative stress markers (e.g., glutathione depletion, lipid peroxidation) to clarify toxicity mechanisms.

Advanced: What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?

Answer:

Computational strategies include:

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Prioritize binding poses with low RMSD values (<2.0 Å).

Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess stability of ligand-protein complexes. Analyze hydrogen bonds, hydrophobic contacts, and binding free energy (MM-PBSA/GBSA methods).

QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7).

For carbothioamide derivatives, simulations have predicted high affinity for sulfonamide-binding proteins, validated by SPR (surface plasmon resonance) assays .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with reduced toxicity?

Answer:

SAR strategies focus on:

Core modifications : Replace the pyridine ring with less reactive heterocycles (e.g., pyrazine) to reduce metabolic activation.

Substituent effects : Introduce electron-withdrawing groups (e.g., –CF₃) on the ethoxyphenyl moiety to block cytochrome P450-mediated oxidation .

Bioisosteric replacement : Substitute the thioamide group with carboxamide or sulfonamide to mitigate reactive metabolite formation .

In silico toxicity prediction : Use tools like Derek Nexus or ProTox-II to flag structural alerts (e.g., aromatic amines).

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

NMR spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂).

- 2D experiments (HSQC, HMBC) : Assign aromatic proton correlations and verify thioamide (–C=S) connectivity.

FT-IR : Identify ν(C=S) stretches at ~1250–1050 cm⁻¹ and ν(N–H) at ~3300 cm⁻¹.

Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 275.08 for C₁₄H₁₄N₂OS).

Advanced: How can researchers address contradictory data in solubility and stability studies?

Answer:

Standardized protocols : Adopt OECD 105 guidelines for solubility (shake-flask method in PBS pH 7.4) and ICH Q1A for stability (25°C/60% RH).

Degradation profiling : Use HPLC-UV to monitor hydrolysis products under acidic/basic conditions.

Cosolvent screening : Test solubility enhancers (e.g., PEG 400, DMSO) while ensuring compatibility with biological assays.

Light sensitivity : Store samples in amber vials; assess photostability under ICH Q1B conditions.

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (CLP Category 4 acute toxicity) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First aid : For skin contact, wash with soap/water; seek medical attention if ingested .

Advanced: What strategies validate the compound’s mechanism of action in enzymatic assays?

Answer:

Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates.

Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd).

X-ray crystallography : Co-crystallize the compound with the enzyme to identify binding pockets.

Knockout models : Use CRISPR/Cas9-edited cell lines to confirm target specificity.

Advanced: How can researchers leverage high-throughput screening (HTS) to identify synergistic drug combinations?

Answer:

Library design : Curate a 1000-compound library with diverse pharmacophores.

Assay platforms : Use 384-well plates and robotic liquid handlers for dose-response matrices.

Synergy scoring : Apply Chou-Talalay or Bliss independence models to quantify synergy (e.g., combination index <1).

Hit validation : Confirm synergy in 3D tumor spheroids or murine xenografts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.